2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)
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Overview
Description
2,7-Diazaspiro[44]nonane-1,3,8-trione is a heterocyclic compound characterized by a spiro structure containing nitrogen atoms at positions 2 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazaspiro[4.4]nonane-1,3,8-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a cyclic anhydride, followed by cyclization to form the spiro structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,7-Diazaspiro[4.4]nonane-1,3,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted spiro compounds .
Scientific Research Applications
2,7-Diazaspiro[4.4]nonane-1,3,8-trione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.4]nonane-1,3,8-trione involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2,7-Diazaspiro[4.4]nonane-1-one: A related compound with a similar spiro structure but different functional groups.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spiro compound with three nitrogen atoms and different functional groups.
Uniqueness: 2,7-Diazaspiro[4.4]nonane-1,3,8-trione is unique due to its specific arrangement of nitrogen atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8N2O3 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
2,7-diazaspiro[4.4]nonane-1,3,8-trione |
InChI |
InChI=1S/C7H8N2O3/c10-4-1-7(3-8-4)2-5(11)9-6(7)12/h1-3H2,(H,8,10)(H,9,11,12) |
InChI Key |
KFFWEXIQYHBZTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCC12CC(=O)NC2=O |
Origin of Product |
United States |
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